molecular formula C10H11NO B1586574 2-Propoxybenzonitrile CAS No. 6609-58-1

2-Propoxybenzonitrile

Cat. No. B1586574
CAS RN: 6609-58-1
M. Wt: 161.2 g/mol
InChI Key: WLODJVVNLOYYEE-UHFFFAOYSA-N
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Description

2-Propoxybenzonitrile is a heterocyclic organic compound . It has a molecular weight of 161.2 and a molecular formula of C10H11NO .


Molecular Structure Analysis

The molecular structure of 2-Propoxybenzonitrile includes a benzene ring attached to a nitrile group and a propoxy group . The exact molecular structure analysis would require more specific studies or computational modeling .


Physical And Chemical Properties Analysis

2-Propoxybenzonitrile has a boiling point of 101ºC at 1mm, a flash point of 117ºC, and a density of 1.02 g/cm³ . It also has an exact mass of 161.08400, with 2 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

  • Herbicide Resistance in Plants : A study explored the use of a gene from Klebsiella ozaenae, which encodes a specific nitrilase that converts bromoxynil (a herbicide) to a non-toxic form. This gene, when expressed in tobacco plants, conferred resistance to high levels of bromoxynil, suggesting a novel approach to developing herbicide-resistant crops (Stalker, McBride, & Malyj, 1988).

  • Synthesis and Biological Evaluation of Compounds : Research focused on the synthesis and biological evaluation of a Cr(III) complex containing 2-aminobenzonitrile. The study demonstrated that the complex exhibits moderate to potential activity against certain bacteria and fungi, and has antioxidant properties. This points to the potential pharmaceutical applications of such complexes (Govindharaju et al., 2019).

  • Chemical Synthesis Methods : A method for synthesizing 2-aminobenzonitriles via nitrosation reaction and iron(III)-catalyzed C-C bond cleavage was developed. This method can rapidly produce benzoxazinones, indicating its utility in organic synthesis and pharmaceuticals (Chen et al., 2018).

  • Corrosion Inhibition : A theoretical study investigated the inhibition mechanism of steel corrosion by aminobenzonitrile derivatives. Quantum chemical calculations and molecular dynamics simulations were used, highlighting the potential application of these compounds in materials science and engineering (Saha & Banerjee, 2015).

  • Antiviral Activities : The synthesis of (quinazolin-4-ylamino)methyl-phosphonates and their antiviral activities were studied. This research is significant for pharmaceutical applications, particularly in the development of new antiviral drugs (Luo et al., 2012).

  • Antipicornavirus Activity : Substituted phenoxybenzenes and phenoxypyridines, including some derivatives of nitrobenzonitrile, were found to have broad-spectrum antipicornavirus activity, which could be useful in developing treatments for picornavirus infections (Markley et al., 1986).

  • Serotonin Receptor Agonist : A compound, 25CN-NBOH, was identified as a potent and selective agonist for the serotonin 2A receptor (5-HT2AR), highlighting its potential use in neuroscience and pharmacology research (Rørsted, Jensen, & Kristensen, 2021).

  • Advanced Composites Applications : A study described the synthesis of maleimide and 2-aminobenzonitrile-based benzoxazines, indicating their potential in producing high-performance materials for advanced composites applications (Chaisuwan & Ishida, 2010).

  • Solvent Effects in Solution Processes : Research on the solubility and solvent effects of 2-amino-3-methylbenzoic acid, a structurally related compound, in various solvents provides insights into the solution processes and purification of similar compounds (Zhu et al., 2019).

  • Electrochemical Detection of Heavy Metals : Poly(diphenylamine-co-2-aminobenzonitrile) was developed for the simultaneous electrochemical detection of trace levels of cadmium and lead, showcasing its application in environmental monitoring and safety (Philips, Gopalan, & Lee, 2012).

properties

IUPAC Name

2-propoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLODJVVNLOYYEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375177
Record name 2-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propoxybenzonitrile

CAS RN

6609-58-1
Record name 2-Propoxybenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propoxybenzonitrile
Source EPA DSSTox
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Record name 6609-58-1
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Synthesis routes and methods I

Procedure details

75 g (630 ml) of 2-hydroxybenzonitrile are refluxed with 174 g (1.26 mol) of potassium carbonate and 232.2 g (1.89 mol) of ethyl bromide in 11 of acetone overnight. The solid is filtered off, the solvent is removed under reduced pressure and the residue is distilled under reduced pressure.
Quantity
630 mL
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
232.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

75 g (630 mmol) of 2-hydroxybenzonitrile, 174 g (1.26 mol) of potassium carbonate and 232.3 g (1.89 mol) of n-propyl bromide in 11 of acetone are refluxed overnight. The solid is filtered off, the solvent is removed under reduced pressure and the residue is distilled under reduced pressure.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
232.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Z Xu, L Jia, W Liu, W Li, Y Song, QH Zheng - Applied Radiation and …, 2020 - Elsevier
… 2-Propoxybenzonitrile (2) was achieved by a nucleophilic substitution with 2-hydroxybenzonitrile and propyl iodide in 96% yield. Compound 2 was reacted with hydroxylamine …
Number of citations: 6 www.sciencedirect.com
S Chen, T Zhang, J Wang, F Wang, H Niu, C Wu… - European Journal of …, 2015 - Elsevier
Xanthine oxidase is a key enzyme that catalyses hypoxanthine and xanthine to uric acid, whose overproduction leads to the gout-causing hyperuricemia. In this study, a series of 1-…
Number of citations: 78 www.sciencedirect.com
T Zhang, S Li, L Wang, Q Sun, Q Wu, Y Zhang… - European Journal of …, 2017 - Elsevier
A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives was designed, synthesized and evaluated for inhibitory potency in vitro against xanthine oxidase. The …
Number of citations: 26 www.sciencedirect.com
A Shi, D Wang, H Wang, Y Wu, H Tian, Q Guan… - RSC …, 2016 - pubs.rsc.org
A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat were synthesized and evaluated for their in vitro xanthine oxidase (XO) …
Number of citations: 26 pubs.rsc.org
VM Crowley, A Khandelwal, S Mishra… - Journal of medicinal …, 2016 - ACS Publications
Glucose regulated protein 94 (Grp94) is the endoplasmic reticulum resident of the heat shock protein 90 kDa (Hsp90) family of molecular chaperones. Grp94 associates with many …
Number of citations: 77 pubs.acs.org
VM Crowley - 2017 - kuscholarworks.ku.edu
Molecular chaperones are responsible for the maturation of nascent polypeptides and the re-maturation of denatured proteins. One chaperone family that has emerged as an attractive …
Number of citations: 1 kuscholarworks.ku.edu
MA Gouda - Journal of Heterocyclic Chemistry, 2018 - Wiley Online Library
… The commercially available 2-hydroxybenzonitrile 1 was alkylated with n-propyl bromide in acetone in the presence of potassium carbonate giving the 2-propoxybenzonitrile 49. This …
Number of citations: 3 onlinelibrary.wiley.com
A Odilov, Y Liu, T Hu, X Jiang, J Suo… - … Process Research & …, 2021 - ACS Publications
An improved synthesis of simmerafil, a potent PDE5 inhibitor as a clinical candidate, is described with a 38.1% overall yield and 99.7% purity. Starting from the safe and inexpensive …
Number of citations: 2 pubs.acs.org
YA Jasem, M Barkhad, MA Khazali… - Journal of Chemical …, 2014 - journals.sagepub.com
Benzamides were converted into benzonitriles with BrCCl 3 –PPh 3 –Et 3 N in CH 2 Cl 2 in an Appel-type reaction. Benzaldoximes could be transformed to benzonitriles under identical …
Number of citations: 12 journals.sagepub.com

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